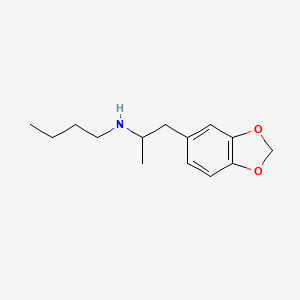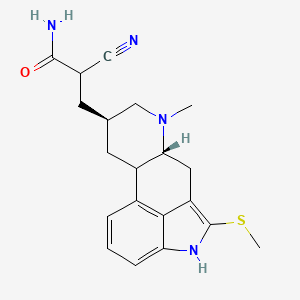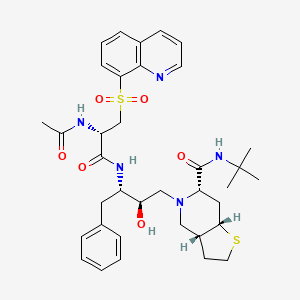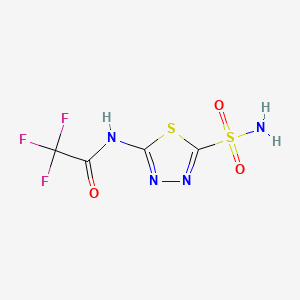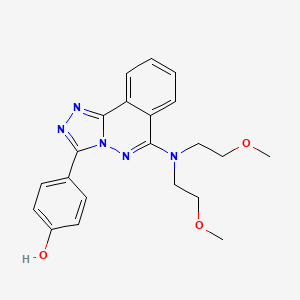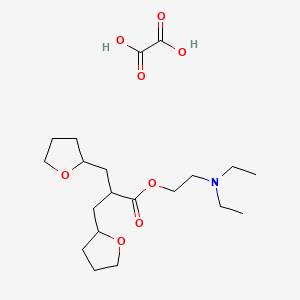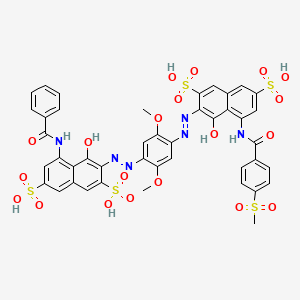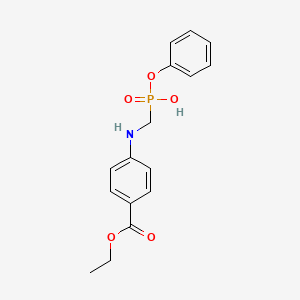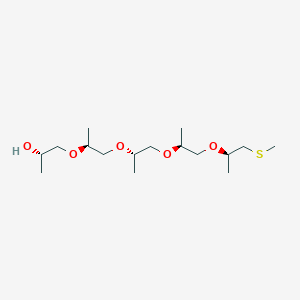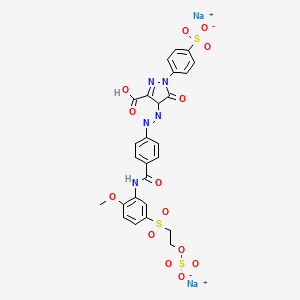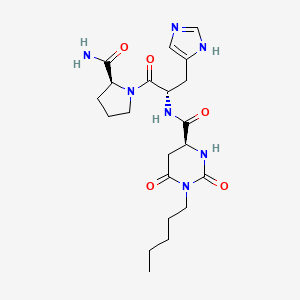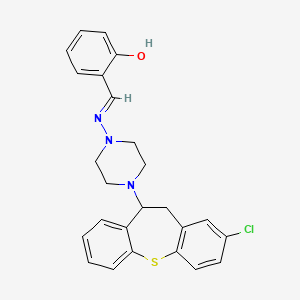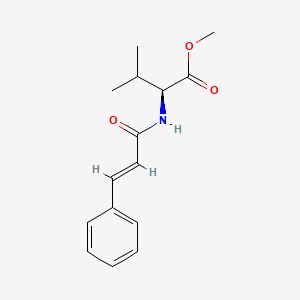
N-Cinnamoyl-D,L-valine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cinnamoyl-D,L-valine methyl ester is a compound that belongs to the class of N-substituted amino acids It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of valine, which is further esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-valine methyl ester typically involves the reaction of valine methyl ester hydrochloride with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction mixture is then washed with hydrochloric acid and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cinnamoyl-D,L-valine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the cinnamoyl group to a saturated derivative.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or saturated derivatives.
Applications De Recherche Scientifique
Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications, although specific medical uses are still under research.
Industry: The compound’s properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Cinnamoyl-D,L-valine methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to interact with carbonic anhydrase II, where it acts as an inhibitor by binding to the active site of the enzyme . This interaction is stabilized by hydrogen bonding and other non-covalent interactions, which inhibit the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cinnamoyl-L-valine methyl ester: Similar in structure but differs in the stereochemistry of the valine moiety.
N-Cinnamoyl-D-valine methyl ester: Another stereoisomer with different biological activity.
N-Cinnamoyl-glycine methyl ester: Contains glycine instead of valine, leading to different chemical and biological properties.
Uniqueness
N-Cinnamoyl-D,L-valine methyl ester is unique due to its specific stereochemistry and the presence of both D and L forms of valine. This dual stereochemistry can result in different interactions with biological targets compared to its single-stereoisomer counterparts.
Propriétés
Numéro CAS |
127750-57-6 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
methyl (2S)-3-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3/c1-11(2)14(15(18)19-3)16-13(17)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3,(H,16,17)/b10-9+/t14-/m0/s1 |
Clé InChI |
FPCRRVNOCVWNIW-HBWSCVEGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


